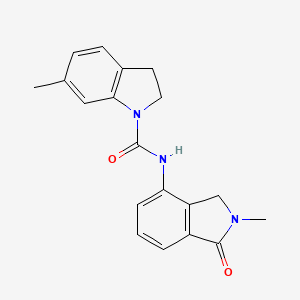![molecular formula C16H22N4O5S B7429870 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea](/img/structure/B7429870.png)
1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as EOPC, has been extensively studied for its potential use in various biochemical and physiological applications. In
作用机制
The mechanism of action of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea involves the inhibition of kinase activity. 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea are still being studied. However, it has been shown to have a potent inhibitory effect on the activity of several kinases. This makes 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea a potential candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
实验室实验的优点和局限性
One of the advantages of using 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea in lab experiments is its selectivity towards specific kinases. This makes it a useful tool for the study of kinase signaling pathways. However, the synthesis of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea is a complex process that requires careful attention to detail and precise control of reaction conditions. This can make it difficult to produce large quantities of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea for use in lab experiments.
未来方向
There are several future directions for the study of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea. One potential direction is the development of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and diabetes. Another potential direction is the study of the biochemical and physiological effects of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea on specific kinases and signaling pathways. Additionally, the synthesis of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea may be optimized to improve the yield and efficiency of the process.
合成方法
The synthesis of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea involves the reaction of p-toluenesulfonyl isocyanate with N-(1-ethyl-3-oxo-6-piperidyl)carbamic acid ethyl ester. This reaction results in the formation of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea with a yield of approximately 70%. The synthesis of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea is its use as a kinase inhibitor. 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea has been shown to selectively inhibit the activity of several kinases, including CDK2, CDK5, and GSK3β. This makes 1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea a potential candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
1-[(1-ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-3-20-10-11(4-9-14(20)21)15(22)18-19-16(23)17-12-5-7-13(8-6-12)26(2,24)25/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHPFKKZJNDGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CCC1=O)C(=O)NNC(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![Methyl 6-[(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)amino]pyridazine-3-carboxylate](/img/structure/B7429801.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)

![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)

![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)

![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)